molecular formula C20H19NO3S B6540966 2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide CAS No. 1058208-79-9

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide

Cat. No. B6540966
CAS RN: 1058208-79-9
M. Wt: 353.4 g/mol
InChI Key: QTJOXEUBFRYLHK-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), a thiophene moiety (a heterocyclic compound consisting of a 5-membered ring containing four carbon atoms and a sulfur atom), and a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine group) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and thiophene rings, along with the carboxamide group. The exact structure, including the positions of these groups relative to each other, would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the chromene, thiophene, and carboxamide groups. Each of these groups has distinct reactivity due to the different electronic properties of the atoms and bonds they contain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .

Scientific Research Applications

Synthetic Applications

This compound has been used in the synthesis of various other compounds. For instance, it has been used in the highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers . It has also been used in the synthesis of phenyl(4-phenylthiazol-2-yl)methanone .

Thiophene Derivatives

Thiophene-based analogs, such as this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives, including this compound, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

This compound, being a thiophene derivative, has been used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene-mediated molecules, including this compound, have been used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system, such as this compound, exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Bioreduction

This compound has been used in the bioreduction of duloxetine intermediates, (S)-ethyl 3-hydroxy-3-(thiophen-2-yl) propanoate and (S)-3-chloro-1-(thiophen-2-yl) propan-1-ol .

Pharmaceutical Targets

The rhodanine derivatives of 3-alkilocarboxylic acids, which include this compound, have shown potential as pharmaceutical targets. Their antiinflammatory, antifungal, antituberculous, antibacterial, antiviral, and anticancer potentials have been reported .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were developed as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses (for example, in medicine or materials science), and the development of methods for its synthesis .

properties

IUPAC Name

2-oxo-N-[(1-thiophen-2-ylcyclopentyl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c22-18(15-12-14-6-1-2-7-16(14)24-19(15)23)21-13-20(9-3-4-10-20)17-8-5-11-25-17/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJOXEUBFRYLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}-2H-chromene-3-carboxamide

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